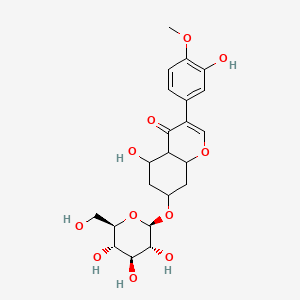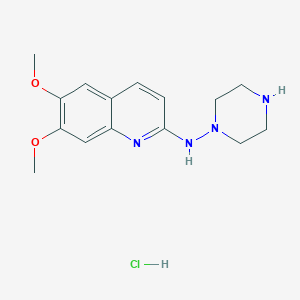![molecular formula C16H21Br2NO2S B12338752 1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-84-1](/img/structure/B12338752.png)
1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a complex organic compound that belongs to the class of thieno[3,4-c]pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor compound. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and solvent conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thieno[3,4-c]pyrrole derivatives.
Substitution: Formation of substituted thieno[3,4-c]pyrrole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: Employed in the design of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione involves its interaction with specific molecular targets. In organic electronics, the compound acts as a charge carrier, facilitating the transport of electrons or holes in the active layer of devices. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: A brominating agent used in organic synthesis.
4,7-Dibromo-2,1,3-benzothiadiazole: Used in the synthesis of organic dyes for solar cells.
4,7-Dibromo-2,1,3-benzoselenadiazole: Another compound used in the preparation of solar cell components.
Uniqueness
1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific structural features and the presence of the thieno[3,4-c]pyrrole core. This structural motif imparts distinct electronic properties, making it suitable for applications in organic electronics and material science.
Propiedades
Número CAS |
1231160-84-1 |
|---|---|
Fórmula molecular |
C16H21Br2NO2S |
Peso molecular |
451.2 g/mol |
Nombre IUPAC |
1,3-dibromo-5-(3,7-dimethyloctyl)thieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C16H21Br2NO2S/c1-9(2)5-4-6-10(3)7-8-19-15(20)11-12(16(19)21)14(18)22-13(11)17/h9-10H,4-8H2,1-3H3 |
Clave InChI |
CQAAQHZSZYVFKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCN1C(=O)C2=C(SC(=C2C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


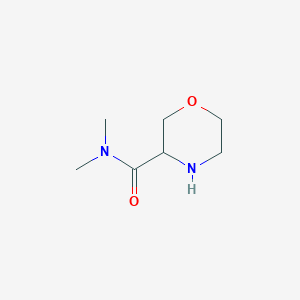


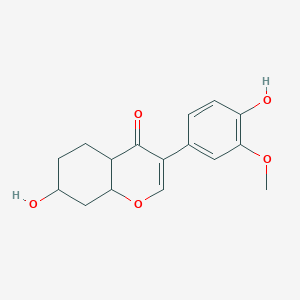
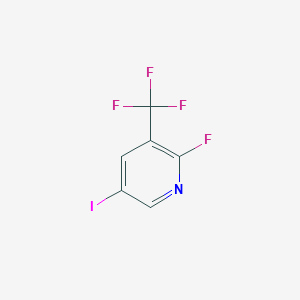


![tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12338731.png)
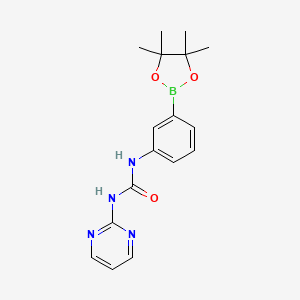
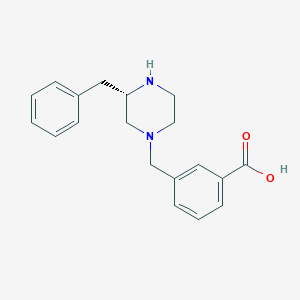
![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)
